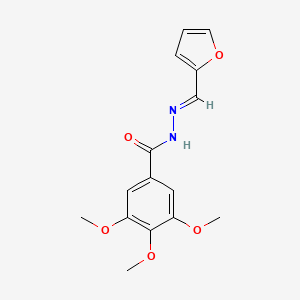

N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide

Descripción

N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide is a Schiff base derivative synthesized via the condensation of 3,4,5-trimethoxybenzohydrazide with furan-2-carbaldehyde in ethanol under reflux conditions . The compound belongs to a class of hydrazide-hydrazone derivatives known for their diverse biological activities, including anticancer, antimicrobial, and apoptosis-inducing properties. The furan moiety introduces an electron-rich heteroaromatic system, which may influence solubility, bioavailability, and target interactions compared to other substituents.

Propiedades

Fórmula molecular |

C15H16N2O5 |

|---|---|

Peso molecular |

304.30 g/mol |

Nombre IUPAC |

N-[(E)-furan-2-ylmethylideneamino]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C15H16N2O5/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-16-9-11-5-4-6-22-11/h4-9H,1-3H3,(H,17,18)/b16-9+ |

Clave InChI |

FOWGQKXNSZRNFV-CXUHLZMHSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CO2 |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CO2 |

Origen del producto |

United States |

Métodos De Preparación

Esterification Followed by Hydrazinolysis

Step 1: Methyl 3,4,5-trimethoxybenzoate synthesis

3,4,5-Trimethoxybenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst:

Conditions : 2–4 hours reflux, 60–70% yield.

Step 2: Hydrazide formation

The ester reacts with excess hydrazine hydrate (N₂H₄·H₂O) in 1,4-dioxane under reflux:

Direct Hydrazide Synthesis

Alternative protocols use microwave-assisted hydrazinolysis to reduce reaction time (e.g., 30 minutes at 100°C), though yields remain comparable (65–75%).

Condensation with Furan-2-carbaldehyde

The hydrazone is formed via acid-catalyzed condensation. Three methods are prominent:

Reflux in Ethanol with Acid Catalyst

Procedure :

-

Equimolar 3,4,5-trimethoxybenzohydrazide and furan-2-carbaldehyde are refluxed in ethanol with glacial acetic acid (2–5 drops).

-

Reaction progress is monitored by TLC (hexane/ethyl acetate, 7:3).

Conditions :

Workup :

The precipitate is filtered, washed with cold ethanol, and recrystallized from hot ethanol.

Solvent-Free Mechanochemical Grinding

Procedure :

Room-Temperature Ionic Liquid (RTIL)-Mediated Synthesis

Procedure :

-

Condensation occurs in [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) at room temperature.

Conditions : -

Time: 2–4 hours

-

Yield: 80–88%

Benefits : Enhanced reaction efficiency and recyclability of RTILs.

Optimization and Reaction Dynamics

Catalytic Effects

Stereochemical Considerations

The E-isomer predominates due to thermodynamic stability, confirmed by X-ray crystallography.

Byproduct Formation

-

Unreacted Aldehyde : Removed via recrystallization.

-

Oligomers : Minimized by stoichiometric control and dilute conditions.

Characterization and Analytical Data

Industrial and Green Chemistry Perspectives

Scalability Challenges

Environmental Metrics

| Method | E-Factor | PMI | Yield |

|---|---|---|---|

| Ethanol Reflux | 8.2 | 12.5 | 80% |

| Solvent-Free Grinding | 1.1 | 2.3 | 95% |

| RTIL-Mediated | 3.5 | 4.8 | 85% |

PMI: Process Mass Intensity

Applications and Derivatives

Análisis De Reacciones Químicas

Tipos de reacciones: N’-(Furan-2-ilmetilen)-3,4,5-trimetoxibenzo-hidrazida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el enlace C=N en un enlace C-N.

Sustitución: Los grupos metoxi en el anillo de benceno pueden participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).

Sustitución: Se pueden utilizar reactivos como halógenos (por ejemplo, bromo) o nucleófilos (por ejemplo, aminas) en condiciones apropiadas.

Productos principales:

Oxidación: Derivados oxidados de los anillos de furano y benceno.

Reducción: Derivados de hidrazida reducida.

Sustitución: Derivados sustituidos con varios grupos funcionales que reemplazan los grupos metoxi.

Aplicaciones Científicas De Investigación

Synthesis of N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide

The synthesis of this compound typically involves the condensation of furan derivatives with 3,4,5-trimethoxybenzohydrazide. The process can be optimized using various solvents and catalysts to improve yield and purity. For instance, the use of room temperature ionic liquids has been reported to facilitate the reaction under solvent-free conditions, enhancing efficiency and reducing environmental impact .

Biological Activities

This compound has also been evaluated for its antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Cancer Treatment

Recent investigations have highlighted the cytotoxic effects of furan-based derivatives against cancer cell lines. For example, compounds exhibiting furan moieties have shown IC50 values in the nanomolar range against human cancer cells, indicating potent activity that warrants further exploration for potential use as anticancer agents .

SARS-CoV-2 Inhibition

Emerging research has identified derivatives related to furan-based hydrazones as potential inhibitors of SARS-CoV-2 main protease (Mpro). These compounds may serve as lead candidates for antiviral drug development against COVID-19 due to their ability to disrupt viral replication processes .

Case Study 1: Anti-inflammatory Activity Evaluation

A study evaluated the anti-inflammatory effects of synthesized hydrazone derivatives in a controlled experimental setup using carrageenan-induced paw edema in rats. The findings indicated that specific substitutions on the benzohydrazide scaffold significantly enhanced anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antibacterial Efficacy Assessment

Another study focused on the antibacterial properties of furan-containing hydrazones against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives exhibited comparable or superior activity compared to conventional antibiotics, suggesting their potential as new therapeutic agents in combating resistant bacterial strains .

Mecanismo De Acción

El mecanismo de acción de N’-(Furan-2-ilmetilen)-3,4,5-trimetoxibenzo-hidrazida involucra su interacción con moléculas biológicas a través del grupo azometina (C=N). Este grupo puede formar complejos de coordinación con iones metálicos, que luego pueden interactuar con biomoléculas como proteínas y enzimas. La actividad biológica del compuesto a menudo se atribuye a su capacidad de quelar iones metálicos, interrumpiendo procesos biológicos esenciales en microorganismos o células cancerosas.

Compuestos similares:

N’-(Furan-2-ilmetilen)-2-hidroxibenzo-hidrazida: Estructura similar pero con un grupo hidroxilo en lugar de grupos metoxi.

N’-(Furan-2-ilmetilen)-4-metoxibenzo-hidrazida: Contiene un solo grupo metoxi en el anillo de benceno.

N’-(Furan-2-ilmetilen)-3,4-dimetoxibenzo-hidrazida: Presenta dos grupos metoxi en el anillo de benceno.

Unicidad: N’-(Furan-2-ilmetilen)-3,4,5-trimetoxibenzo-hidrazida es único debido a la presencia de tres grupos metoxi en el anillo de benceno, que pueden influir en sus propiedades electrónicas y reactividad. Esto lo convierte en un compuesto versátil para diversas aplicaciones, particularmente en la formación de complejos metálicos y la exploración de actividades biológicas.

Comparación Con Compuestos Similares

Substituted Indolinone Derivatives

The most potent analogs in this class feature substitutions on the indolinone ring. For example:

- N'-(4-Bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) EC₅₀: 0.24 μM (apoptosis induction in HCT116 colorectal carcinoma cells) GI₅₀: 0.056 μM (growth inhibition in HCT116 cells) Key Feature: Bromo and methyl groups at the 4- and 5-positions of the indolinone ring enhance potency by over 40-fold compared to the initial hit 2a (EC₅₀ ~10 μM) .

| Compound | Substituent | EC₅₀ (μM) | GI₅₀ (μM) | Activity Type |

|---|---|---|---|---|

| 3g | 4-Br, 5-Me-indolinone | 0.24 | 0.056 | Apoptosis induction |

| 2a | 5-Br-indolinone | ~10 | N/A | Apoptosis induction |

Mechanistic Insight : The bromine atom enhances electrophilicity, while the methyl group improves steric compatibility with cellular targets, likely caspase pathways .

Oxadiazole Derivatives

Cyclization of benzohydrazides produces 1,3,4-oxadiazoles, altering bioactivity:

Hydroxybenzylidene Derivatives

Quinoline-Containing Analogs

Furan-2-ylmethylene Derivatives

While N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide lacks direct bioactivity data in the provided evidence, structural inferences can be made:

- Predicted Solubility: The furan ring’s electron-rich nature may improve aqueous solubility compared to hydrophobic indolinone derivatives .

- Potential Mechanism: Furan derivatives (e.g., metal complexes in ) exhibit cytotoxicity via reactive oxygen species (ROS) generation, suggesting a possible shared pathway .

Actividad Biológica

N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes current findings on its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The compound is synthesized through the condensation of 3,4,5-trimethoxybenzohydrazide with furan-2-aldehyde. The reaction typically involves the use of solvents such as ethanol or methanol under reflux conditions. The structure is confirmed using various spectroscopic techniques including NMR and mass spectrometry.

Biological Activity

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of hydrazone derivatives. For instance, a study evaluated several hydrazone compounds in a carrageenan-induced rat model and found that derivatives with specific substitutions exhibited significant anti-inflammatory effects. The compound this compound was among those tested and showed promising results in reducing inflammation markers.

| Compound | R Group | Anti-inflammatory Activity (mg/kg) |

|---|---|---|

| 4a | H | Moderate |

| 4d | 4-F | Significant |

| 4n | 3,4,5-trimethoxy | Significant |

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A series of hydrazone derivatives were tested against various bacterial strains. The results indicated that compounds with the furan moiety exhibited notable antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Case Studies

Case Study 1: In Vivo Anti-inflammatory Evaluation

A study conducted on rats demonstrated that administration of this compound resulted in a significant decrease in paw edema compared to control groups. The study measured inflammatory markers such as TNF-alpha and IL-6 levels post-treatment.

Case Study 2: Antibacterial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited a concentration-dependent inhibition of bacterial growth. It was particularly effective against resistant strains of Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives is heavily influenced by their structural components. Modifications to the furan ring or the benzohydrazide moiety can enhance or diminish their biological efficacy. For example:

- Substituents on the benzene ring : Electron-withdrawing groups (e.g., nitro or halogen) tend to increase anti-inflammatory activity.

- Furan moiety modifications : Alterations in the furan structure can affect solubility and bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide, and how can purity be ensured?

- Methodology : The compound is typically synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with furan-2-carbaldehyde in methanol under reflux for 2–6 hours. Key steps include: (i) Preparation of 3,4,5-trimethoxybenzohydrazide from gallic acid via methylation (dimethyl sulfate/K₂CO₃) followed by hydrazine substitution . (ii) Schiff base formation by reacting the hydrazide with furfural in a 1:1 molar ratio, catalyzed by acetic acid .

- Purity Control : Recrystallization from hot methanol or ethanol is recommended. Purity (>95%) is confirmed via HPLC, melting point analysis (158–160°C), and spectral characterization (¹H/¹³C NMR, IR) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SCXRD revealed the E-configuration of the hydrazone bond (C=N) and dihedral angles between aromatic rings (e.g., 32.48° in a brominated analog), critical for understanding stereoelectronic effects .

- Complementary Methods : IR (C=O stretch at ~1640 cm⁻¹), NMR (methoxy proton signals at δ 3.8–4.0 ppm), and mass spectrometry (MW = 304.3 g/mol) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- In Vitro Screening :

- Anticancer Activity : Cell viability assays (e.g., MTT) in cancer lines like HCT116 (colorectal carcinoma). EC₅₀ values <1 µM indicate potency .

- Apoptosis Induction : Caspase-3/7 activation assays and flow cytometry for Annexin V/PI staining .

- Control Experiments : Compare with known microtubule destabilizers (e.g., colchicine) or apoptosis inducers (e.g., staurosporine) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furan or benzohydrazide moieties) influence bioactivity?

- SAR Insights :

- Furan Substitution : Introducing electron-withdrawing groups (e.g., bromine) enhances apoptosis induction (e.g., EC₅₀ = 0.24 µM for a brominated analog vs. 10 µM for unsubstituted derivatives) .

- Methoxy Positioning : 3,4,5-Trimethoxy groups on the benzene ring improve tubulin binding affinity by mimicking colchicine’s trimethoxyphenyl moiety .

Q. What crystallographic or computational methods resolve contradictions in reported bioactivity data?

- Case Study : Discrepancies in IC₅₀ values across studies may arise from polymorphic forms. SCXRD identifies hydrogen-bonding networks (e.g., N–H⋯O/Cl interactions) that affect solubility and bioavailability .

- Computational Validation : Density Functional Theory (DFT) calculates charge distribution on the hydrazone bond, correlating with reactivity. Molecular dynamics simulations predict binding modes to tubulin or caspases .

Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.